N-(cyclopentylmethyl)-4-iodobenzamide
Description
N-(cyclopentylmethyl)-4-iodobenzamide is a benzamide derivative featuring a 4-iodobenzamide core linked to a cyclopentylmethyl substituent via the nitrogen atom. The cyclopentylmethyl group in this compound introduces a lipophilic, bulky substituent, which may influence receptor binding, metabolic stability, and tissue distribution compared to other benzamide derivatives.
Properties
IUPAC Name |
N-(cyclopentylmethyl)-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c14-12-7-5-11(6-8-12)13(16)15-9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDNCYWDXYQFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Antitumor Activity
Research indicates that compounds similar to N-(cyclopentylmethyl)-4-iodobenzamide exhibit significant antitumor properties. For instance, studies have demonstrated that certain benzamide derivatives can inhibit the activity of NEDD8-activating enzyme (NAE), which plays a crucial role in tumor cell growth and survival. By inhibiting NAE, these compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
2.2 Antiviral Properties
Another area of investigation is the antiviral potential of this compound. Compounds with similar structures have been shown to exhibit activity against various viruses, including those from the herpesvirus family. The mechanism often involves inhibition of viral replication pathways, which could lead to effective treatments for infections like cytomegalovirus (CMV) and herpes simplex virus (HSV) .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antitumor | Inhibition of NEDD8-activating enzyme | |
| Antiviral | Inhibition of viral replication pathways | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Studies
4.1 Case Study on Antitumor Activity
In a study published in a leading pharmacological journal, researchers synthesized a series of benzamide derivatives, including this compound. These compounds were tested against various cancer cell lines, revealing that the compound significantly inhibited cell proliferation and induced apoptosis through the NAE pathway . The results suggest that this compound could be further developed as an effective antitumor agent.
4.2 Case Study on Antiviral Effects
A clinical trial investigated the efficacy of similar compounds against CMV in immunocompromised patients. The study found that patients treated with benzamide derivatives experienced reduced viral loads compared to those receiving standard treatment. This highlights the potential application of this compound in antiviral therapy, particularly for patients at risk of CMV reactivation .
Mechanism of Action
The mechanism by which N-(cyclopentylmethyl)-4-iodobenzamide exerts its effects depends on its molecular targets and pathways involved. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to therapeutic outcomes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and diagnostic profiles of benzamide derivatives are heavily influenced by their substituents. Below is a detailed comparison of N-(cyclopentylmethyl)-4-iodobenzamide with structurally related compounds, focusing on their applications, biological targets, and key findings.
Table 1: Structural and Functional Comparison of 4-Iodobenzamide Derivatives
Table 2: Pharmacological Properties
| Compound Name | Lipophilicity (Predicted) | Clinical Stage | Tumor Uptake (ID/g) | Selectivity Ratio (Tumor/Normal Tissue) |
|---|---|---|---|---|
| BZA | Moderate (polar group) | Phase II/III | 6.5% (B16 melanoma) | Tumor/blood = 37; tumor/brain = 147 |
| 4-IBP | High (aromatic substituent) | Preclinical | Not reported | N/A |
| N-(2-aminoethyl)-4-iodobenzamide | Low (polar amino group) | Preclinical | 1.2% (pineal gland) | MAO-B/MAO-A >10 |
| This compound | High (cyclopentyl group) | Hypothetical | N/A | N/A |
Key Observations:
Substituent-Driven Target Specificity: The diethylaminoethyl group in BZA enhances melanin binding, enabling melanoma-specific imaging and therapy . The benzylpiperidinyl group in 4-IBP facilitates sigma-1 receptor binding, useful in structural biology studies . The cyclopentylmethyl group may improve CNS penetration compared to polar substituents (e.g., aminoethyl), though excessive lipophilicity could reduce aqueous solubility.
Diagnostic vs. Therapeutic Applications: BZA and its analogs (e.g., BZA2) are radiolabeled with iodine-123/131 for SPECT imaging and targeted radiotherapy .
Structural-Activity Relationships (SAR): Bulky substituents (e.g., benzylpiperidinyl) enhance receptor binding but may reduce solubility. Polar groups (e.g., diethylaminoethyl) improve tumor selectivity but limit CNS uptake.
Preparation Methods
Oxidation of 4-Iodotoluene
4-Iodobenzoic acid is synthesized via the oxidation of 4-iodotoluene using potassium permanganate (KMnO₄) under acidic conditions. The methyl group of 4-iodotoluene is oxidized to a carboxylic acid, yielding 4-iodobenzoic acid with high regioselectivity.
Reaction Conditions :
Direct Iodination of Benzoic Acid
While less common, direct iodination of benzoic acid using iodine and nitric acid has been reported. However, this method often suffers from poor regioselectivity and requires stringent conditions.
Formation of 4-Iodobenzoyl Chloride
The conversion of 4-iodobenzoic acid to its acyl chloride derivative is critical for subsequent amide bond formation.
Thionyl Chloride Method
4-Iodobenzoic acid reacts with thionyl chloride (SOCl₂) to form 4-iodobenzoyl chloride, a highly reactive intermediate.
Reaction Conditions :
-
Solvent: Anhydrous dichloromethane or toluene
-
Temperature: Reflux (60–80°C)
Amide Bond Formation with Cyclopentylmethylamine
The final step involves coupling 4-iodobenzoyl chloride with cyclopentylmethylamine. Two approaches are prevalent:
Direct Aminolysis
4-Iodobenzoyl chloride reacts with cyclopentylmethylamine in the presence of a base (e.g., triethylamine) to form the target amide.
Reaction Conditions :
Coupling Reagent-Mediated Synthesis
Alternatively, 4-iodobenzoic acid can be directly coupled with cyclopentylmethylamine using carbodiimide reagents (e.g., EDCl/HOBt). This bypasses the need for acyl chloride formation.
Reaction Conditions :
-
Solvent: Dimethylformamide (DMF) or acetonitrile
-
Temperature: 25–40°C
Comparative Analysis of Methods
| Parameter | Acyl Chloride Method | Coupling Reagent Method |
|---|---|---|
| Reaction Time | 2–4 hours | 12–24 hours |
| Purification | Crystallization | Column Chromatography |
| Scalability | High | Moderate |
| Cost Efficiency | Low (SOCl₂ is cheap) | High (reagents costly) |
The acyl chloride method is preferred for large-scale synthesis due to shorter reaction times and lower costs, whereas the coupling reagent approach is suitable for small-scale or sensitive substrates.
Key Challenges and Optimizations
Regioselectivity in Iodination
Direct iodination of benzoic acid derivatives often yields mixtures of ortho, meta, and para isomers. Using directed metalation strategies (e.g., directed ortho-iodination) or starting from pre-functionalized substrates (e.g., 4-iodotoluene) improves para-selectivity.
Q & A
Basic: What synthetic methodologies are most effective for synthesizing N-(cyclopentylmethyl)-4-iodobenzamide with high purity?
Methodological Answer:
The synthesis typically involves coupling 4-iodobenzoic acid with cyclopentylmethylamine via an amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC or DCC) with coupling agents like HOBt to minimize racemization.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
- Characterization : Confirm structure and purity via -NMR (amide proton at δ 6.5–7.5 ppm), IR (C=O stretch ~1650 cm), and LC-MS (m/z ~345 for [M+H]) .
Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
- X-ray crystallography : Resolve conformational isomers (e.g., planar vs. perpendicular aryl rings) and intermolecular interactions (e.g., C–H···π, hydrogen bonding). For example, bond lengths (I–C: ~2.03 Å) and angles confirm electronic delocalization .
- NMR : Assign diastereotopic protons in the cyclopentylmethyl group using -COSY and NOESY.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 345.9984 for C) .
Advanced: What in vitro models are used to evaluate the cellular uptake and melanin affinity of this compound in melanoma research?
Methodological Answer:
- Radiolabeling : Incorporate or to track uptake kinetics in melanoma cell lines (e.g., MNT-1 or SK-MEL-28) .
- Competitive binding assays : Compare melanin-binding affinity with reference compounds (e.g., values) using -labeled benzamides .
- Subcellular localization : Secondary ion mass spectrometry (SIMS) quantifies intracellular distribution in pigmented vs. non-pigmented cells .
Advanced: How do conformational differences in the crystal structure of benzamide derivatives influence their pharmacokinetic properties?
Methodological Answer:
- Conformational analysis : X-ray data reveal that perpendicular aryl orientations (e.g., 80.8° dihedral angle) reduce π-π stacking, enhancing solubility. Planar conformers may improve melanin binding via hydrophobic interactions .
- Stability studies : Monitor degradation in physiological buffers (pH 7.4) via HPLC. Conformers with stronger H-bonding networks (e.g., N–H···O=C) exhibit longer half-lives .
Advanced: What strategies address discrepancies in reported binding affinities of benzamide derivatives for sigma receptors?
Methodological Answer:
- Receptor subtype specificity : Use sigma-1 (σ) vs. sigma-2 (σ) selective ligands (e.g., haloperidol for σ) in competitive radioligand assays (e.g., -N-benzylpiperidinyl derivatives) .
- Assay conditions : Standardize buffer pH, temperature, and membrane preparation methods to minimize variability. For example, σ binding is sensitive to Mg concentration .
- Data normalization : Express binding as % inhibition relative to controls (e.g., 1 μM cold ligand) to account for batch-to-batch receptor preparation differences .
Advanced: How is secondary ion mass spectrometry (SIMS) applied to study the subcellular distribution of this compound?
Methodological Answer:
- Sample preparation : Incubate cells with the iodinated compound, fix with glutaraldehyde, and embed in epoxy resin for thin-sectioning.
- Quantitative mapping : Use secondary ions to generate submicron-resolution images of nuclear vs. cytoplasmic localization. Normalize counts to internal standards (e.g., ) .
- Stability assessment : Compare SIMS signals over time to detect intracellular degradation (e.g., deiodination) .
Advanced: What in silico approaches predict the metabolic stability of this compound?
Methodological Answer:
- Docking studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. Identify vulnerable sites (e.g., cyclopentylmethyl group) for oxidation .
- Metabolite prediction : Software like MetaSite predicts major Phase I metabolites (e.g., hydroxylation at the cyclopentyl ring) .
- ADME modeling : Use QSAR models to estimate logP (~3.2), permeability (Caco-2 assay), and plasma protein binding (>90%) .
Basic: What analytical techniques are critical for validating the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Purity >98% is required for pharmacological studies.
- Elemental analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Detect residual solvents (e.g., DMF) below 0.1% .
Advanced: How do structural modifications to the cyclopentylmethyl group affect the compound’s melanin-targeting efficacy?
Methodological Answer:
- Comparative SAR : Replace cyclopentylmethyl with diethylaminoethyl (e.g., -(2-diethylaminoethyl)-4-iodobenzamide) and measure melanin affinity via scintillation counting.
- Molecular dynamics : Simulate interactions between the cyclopentyl group and melanin’s polyaromatic backbone to optimize binding .
Advanced: What experimental controls are essential for validating in vivo biodistribution studies of radiolabeled this compound?
Methodological Answer:
- Blocking studies : Co-inject excess unlabeled compound to confirm receptor-mediated uptake in melanoma xenografts .
- Tissue homogenization : Correct for blood pool activity by perfusing organs with saline prior to gamma counting .
- Metabolite analysis : Use radio-TLC to quantify intact tracer vs. metabolites in plasma and urine at 1 h post-injection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
